molecular formula C21H19N5O5 B2782818 2-(2,5-dimethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 869069-55-6

2-(2,5-dimethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Katalognummer: B2782818
CAS-Nummer: 869069-55-6
Molekulargewicht: 421.413
InChI-Schlüssel: AYUZJODZPMOVJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(2,5-dimethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide belongs to the purine-carboxamide class, characterized by a bicyclic purine core substituted with aryl groups at the 2- and 9-positions and a carboxamide moiety at the 6-position. Its structural uniqueness arises from the 2,5-dimethoxyphenyl group at the 2-position and the 2-methoxyphenyl group at the 9-position.

Eigenschaften

IUPAC Name

2-(2,5-dimethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O5/c1-29-11-8-9-14(30-2)12(10-11)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)13-6-4-5-7-15(13)31-3/h4-10H,1-3H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUZJODZPMOVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(2,5-dimethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS Number: 869069-55-6) is a purine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities supported by research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H19N5O5C_{21}H_{19}N_{5}O_{5}, with a molecular weight of approximately 421.41 g/mol. The structure features a purine core substituted with two methoxyphenyl groups and an oxo group, which contributes to its biological activity.

PropertyValue
Molecular FormulaC21H19N5O5C_{21}H_{19}N_{5}O_{5}
Molecular Weight421.41 g/mol
CAS Number869069-55-6
PurityTypically ≥ 95%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the purine core through cyclization and the introduction of methoxyphenyl groups via nucleophilic substitution reactions. The synthesis process has been optimized to yield high purity and yield, making it suitable for biological evaluations.

Anticancer Properties

Research indicates that purine derivatives exhibit significant anticancer activity. For instance, a study highlighted that compounds with similar structures inhibited the growth of cancer cell lines by targeting specific receptors involved in cell proliferation and survival . The ability of 2-(2,5-dimethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide to modulate these pathways suggests its potential as an anticancer agent.

Antiviral Activity

The compound has also shown promise in antiviral applications. In vitro studies demonstrated that related purine derivatives possess activity against various viruses, including HIV and herpes simplex virus . These findings suggest that this compound may inhibit viral replication through mechanisms similar to those observed in other purine analogs.

Enzyme Inhibition

One of the notable biological activities of this compound is its potential as an enzyme inhibitor. It has been evaluated as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis and cellular proliferation . Inhibition of DHFR can lead to reduced cell growth in rapidly dividing cells, such as cancer cells.

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent study evaluated various derivatives of purines for their anticancer properties. The results indicated that modifications at specific positions significantly enhanced their potency against cancer cell lines .
  • Antiviral Evaluation : Another research effort focused on the antiviral potential of purine derivatives. The results showed that compounds structurally similar to 2-(2,5-dimethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exhibited promising antiviral effects against both DNA and RNA viruses .
  • Enzyme Inhibition Studies : The compound's ability to inhibit DHFR was confirmed through kinetic assays, demonstrating competitive inhibition with a calculated IC50 value indicative of its potency compared to other known inhibitors .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their differences:

Compound Name 2-Position Substituent 9-Position Substituent Molecular Weight (g/mol) CAS Number Key Features
Target Compound 2,5-Dimethoxyphenyl 2-Methoxyphenyl Not explicitly provided Not provided Dual methoxy groups enhance electron density; potential for improved solubility .
2-(4-Hydroxyphenylamino)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 4-Hydroxyphenylamino 2-Methoxyphenyl Not provided 1022155-73-2 Hydroxyl group increases polarity but may reduce metabolic stability .
2-(4-Ethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 4-Ethoxyphenyl 2-Methoxyphenyl Not provided 869069-21-6 Ethoxy group offers steric bulk, potentially improving receptor binding .
9-(2-Methoxyphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 3-Methylphenyl 2-Methoxyphenyl 375.38 869069-60-3 Methyl group reduces polarity, enhancing lipophilicity .
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide 2-Methyl 4-Methylphenyl 283.29 64440-99-9 Minimal substitution; likely lower target affinity but higher bioavailability .

Key Comparative Insights

Substituent Effects on Solubility: The target compound’s 2,5-dimethoxyphenyl group provides two electron-donating methoxy groups, which enhance solubility in polar solvents compared to analogs with non-polar methyl groups (e.g., CAS 869069-60-3) . The hydroxyl group in 1022155-73-2 increases hydrophilicity but may lead to faster metabolic degradation via glucuronidation .

Methyl groups (e.g., in 64440-99-9) reduce steric bulk, possibly enabling broader substrate compatibility but weaker target interactions .

Metabolic Stability :

  • Methoxy groups are less prone to oxidative metabolism compared to hydroxyl groups, suggesting the target compound may exhibit longer half-life than 1022155-73-2 .
  • Ethoxy groups (as in 869069-21-6 ) may undergo slower O-dealkylation than methoxy groups, further enhancing stability .

Q & A

Basic: What are the standard synthetic routes for synthesizing this purine derivative, and what critical reaction conditions must be controlled?

Answer:
The compound is synthesized via multi-step organic reactions, typically involving:

Core Purine Formation : Condensation of substituted pyrimidine intermediates with appropriate carbonyl sources under controlled pH (6.5–7.5) and temperature (60–80°C) to form the purine core .

Substituent Introduction : Methoxyphenyl groups are introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, requiring anhydrous conditions and palladium catalysts (e.g., Pd(PPh₃)₄) .

Carboxamide Functionalization : Amidation at the 6-position using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF .
Critical Conditions :

  • Temperature : Exothermic reactions (e.g., amidation) require ice baths to prevent side-product formation.
  • Solvent Purity : Trace water in polar aprotic solvents (DMF, THF) can hydrolyze intermediates; molecular sieves are recommended .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign methoxy (-OCH₃) protons (δ 3.7–3.9 ppm) and aromatic protons (δ 6.5–8.0 ppm). Anomeric protons in the purine core appear as singlets (δ 8.2–8.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the dimethoxyphenyl regions .
  • High-Performance Liquid Chromatography (HPLC) :
    • Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) to assess purity (>95%). Retention times vary with methoxy substitution patterns .
  • Mass Spectrometry (LC-MS) :
    • ESI-MS in positive ion mode confirms the molecular ion peak [M+H]⁺ and fragments (e.g., loss of methoxy groups) .

Advanced: How can Design of Experiments (DoE) optimize reaction yields while minimizing side-product formation?

Answer:
DoE Workflow :

Factor Screening : Identify critical variables (e.g., temperature, catalyst loading, solvent ratio) using fractional factorial designs .

Response Surface Methodology (RSM) : Central Composite Design (CCD) models non-linear relationships. For example:

  • Catalyst (Pd) loading (0.5–2.0 mol%) vs. temperature (50–90°C) to maximize coupling efficiency .

Validation : Confirm optimized conditions (e.g., 1.2 mol% Pd, 70°C) in triplicate runs.
Outcome : Yield improvement from 45% to 78% with <5% side products .

Advanced: How can computational models (e.g., DFT, molecular docking) elucidate the mechanism of action and bioactivity?

Answer:

Density Functional Theory (DFT) :

  • Calculate charge distribution to predict reactive sites (e.g., carboxamide’s electrophilicity) .
  • Simulate transition states for purine ring formation to identify rate-limiting steps .

Molecular Docking :

  • Target enzymes (e.g., kinases): Dock the compound into ATP-binding pockets using AutoDock Vina.
  • Key interactions: Hydrogen bonds between methoxy groups and catalytic lysine residues (binding affinity ∆G ≤ -8.5 kcal/mol) .
    Validation : Correlate docking scores with in vitro IC₅₀ values from kinase inhibition assays .

Advanced: How to resolve contradictions in reported biological activity data across structural analogs?

Answer:

Structural-Activity Relationship (SAR) Analysis :

  • Compare substituent effects: 2,5-dimethoxy vs. 3,4-dimethylphenyl analogs on target selectivity .
  • Use heatmaps to visualize bioactivity trends (e.g., logP vs. IC₅₀) .

Experimental Replication :

  • Standardize assay conditions (e.g., cell line passage number, serum concentration) to reduce variability .

Meta-Analysis :

  • Aggregate data from PubChem or ChEMBL to identify outliers and consensus trends .

Advanced: What strategies ensure compound stability during long-term storage and in vitro assays?

Answer:

Stability Studies :

  • Thermal Stability : TGA/DSC analysis reveals decomposition onset at >150°C. Store at -20°C in amber vials .
  • Hydrolytic Stability : Monitor pH-dependent degradation (e.g., carboxamide hydrolysis at pH < 3) via accelerated stability testing (40°C/75% RH) .

Formulation :

  • Use cryoprotectants (e.g., trehalose) for lyophilization to prevent aggregation in aqueous buffers .

Advanced: How to design a structure-activity relationship (SAR) study for optimizing bioactivity?

Answer:

Library Design :

  • Synthesize analogs with systematic substitutions (e.g., varying methoxy positions, replacing purine with pyrimidine) .

High-Throughput Screening (HTS) :

  • Test analogs against a panel of 50+ kinases to map selectivity profiles .

Data Analysis :

  • Apply machine learning (e.g., Random Forest) to predict bioactivity from molecular descriptors (e.g., logP, polar surface area) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.